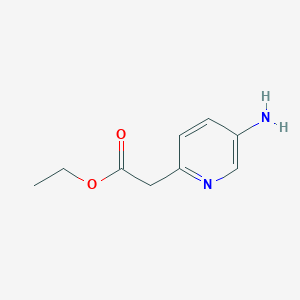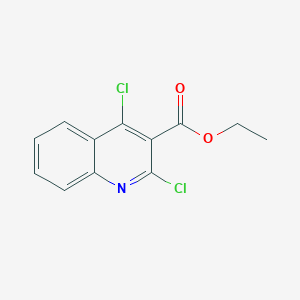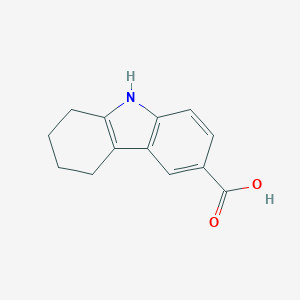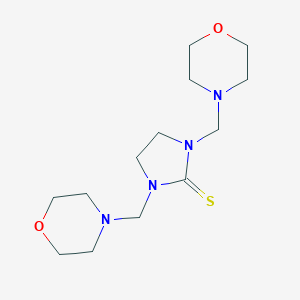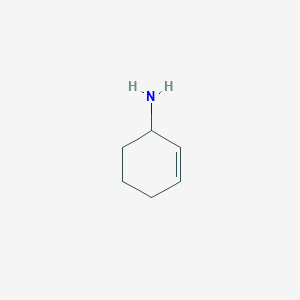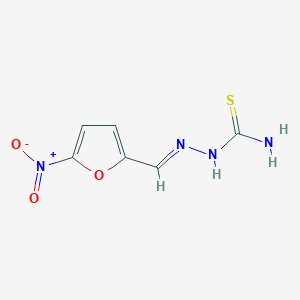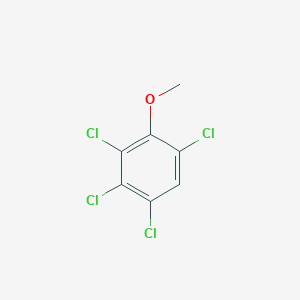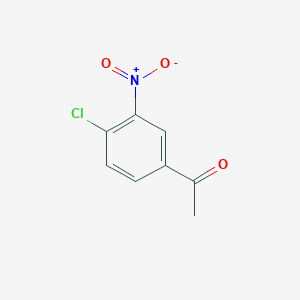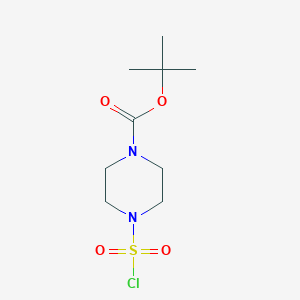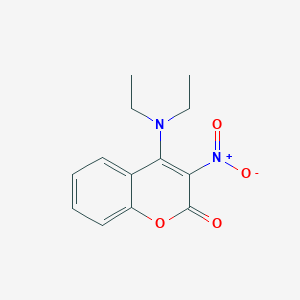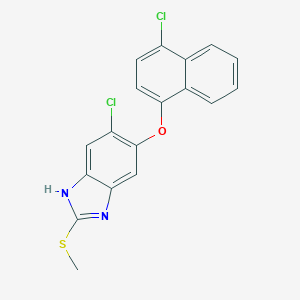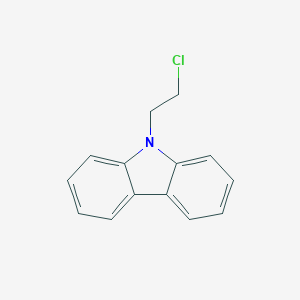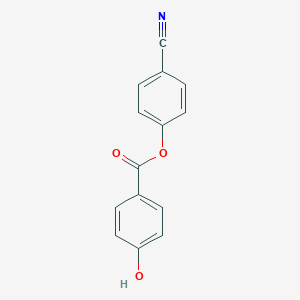![molecular formula C13H16O2S B187035 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene CAS No. 85217-80-7](/img/structure/B187035.png)
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene, also known as MVBS, is an organic compound that belongs to the class of sulfones. It has been used in scientific research for its potential biological and pharmacological properties.
作用机制
The mechanism of action of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene is not fully understood. However, it has been suggested that 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene may exert its biological and pharmacological effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent biological and pharmacological activities. However, there are also some limitations associated with the use of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene in lab experiments. For example, it may have limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the study of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene. One area of research could focus on the development of new synthetic methods for 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene that are more efficient and scalable. Another area of research could focus on the identification of the molecular targets of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential use of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
合成方法
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene can be synthesized by the reaction of 1-methyl-4-bromo-benzene with butenyl vinyl sulfone in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction, which results in the formation of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene.
科学研究应用
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has been used in scientific research for its potential biological and pharmacological properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
CAS 编号 |
85217-80-7 |
|---|---|
产品名称 |
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene |
分子式 |
C13H16O2S |
分子量 |
236.33 g/mol |
IUPAC 名称 |
1-hexa-1,5-dien-3-ylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-4-6-12(5-2)16(14,15)13-9-7-11(3)8-10-13/h4-5,7-10,12H,1-2,6H2,3H3 |
InChI 键 |
RVILKSXCLSXCRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)C=C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



